molecular formula C16H13N3O2 B2974798 N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide CAS No. 1448128-01-5

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide

Cat. No.: B2974798
CAS No.: 1448128-01-5
M. Wt: 279.299
InChI Key: SWLJMWKLYDMFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Hydroxyquinoxalin-2-yl)phenyl)acetamide is a quinoxaline derivative characterized by a hydroxy-substituted quinoxaline core linked to a phenylacetamide moiety. Quinoxalines are nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The acetamide group at the phenyl ring enhances solubility and modulates pharmacokinetic properties, while the hydroxy group at position 3 of the quinoxaline ring may contribute to hydrogen bonding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10(20)17-12-6-4-5-11(9-12)15-16(21)19-14-8-3-2-7-13(14)18-15/h2-9H,1H3,(H,17,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLJMWKLYDMFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide typically involves the formation of the quinoxaline ring followed by the introduction of the phenylacetamide group. One common method involves the condensation of o-phenylenediamine with a suitable diketone to form the quinoxaline ring. The hydroxyl group is then introduced through a hydroxylation reaction. Finally, the phenylacetamide group is attached via an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating infections and cancer.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives with acetamide or sulfanyl-acetamide substituents have been extensively studied. Below is a detailed comparison of N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide with structurally analogous compounds, focusing on synthesis, biological activity, and molecular interactions.

Key Findings

Substituent Effects on Activity: The sulfanyl group in compounds like 9b and 8c enhances binding to the human thymidylate synthase (hTS) homodimer interface, a critical target in cancer therapy. Hydrophobic interactions with residues like Leu192 and hydrogen bonding with Ser216 are critical for activity .

Alkyl Chain Impact :

  • Shorter alkyl chains (e.g., 9b , n-butyl) improve binding stability, while longer chains (e.g., 9d , n-octyl) reduce activity due to poor pocket accommodation and solvent exposure .

Peptidomimetic Side Chains: Compounds with dipeptide-like side chains (e.g., 8c) exhibit superior anticancer activity (IC₅₀ = 1.9–4.3 μg/mL) compared to mono-alkylated derivatives, likely due to enhanced interactions with the hTS allosteric site .

Molecular Docking Insights :

  • Active compounds stabilize the hTS homodimer by occupying the interfacial cavity, with RMSD values < 2.0 Å, indicating stable binding conformations. Inactive compounds like 9d show higher RMSD (>3.0 Å) and disrupted residue interactions .

Biological Activity

N-(3-(3-hydroxyquinoxalin-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and anticonvulsant research. This article reviews recent findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : The compound features a quinoxaline moiety substituted with a hydroxyl group and an acetamide side chain.
  • Molecular Formula : C15_{15}H14_{14}N2_{2}O
  • Molecular Weight : 242.29 g/mol

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For example, derivatives of quinoxaline have shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineIC50_{50} (µM)Mechanism
Compound AMCF-7 (Breast)12.5Apoptosis
Compound BHeLa (Cervical)15.0Cell Cycle Arrest

The mechanism of action often involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial in cancer progression.

2. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects in preclinical models. In a study involving adjuvant-induced arthritis in rats, the compound significantly reduced paw edema and serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α.

Treatment GroupPaw Edema Volume (mL)IL-1β (pg/mL)TNF-α (pg/mL)
Control4.5 ± 0.5150 ± 20200 ± 25
N-(3-hydroxy...) 10 mg/kg2.5 ± 0.480 ± 1590 ± 10

These results suggest that the compound may inhibit inflammatory pathways, potentially through the NF-kB signaling pathway.

3. Anticonvulsant Activity

The anticonvulsant properties of this compound were evaluated using standard models such as the maximal electroshock (MES) test. Compounds structurally related to this acetamide have demonstrated varying degrees of efficacy against seizures.

CompoundDose (mg/kg)MES Protection (%)
N-(3-hydroxy...)10075
Standard Drug10090

The SAR analysis indicates that modifications at specific positions on the quinoxaline ring significantly influence anticonvulsant activity, highlighting the importance of electronic and steric factors.

Case Studies

Several case studies have been published that explore the biological activity of quinoxaline derivatives, including this compound:

  • Case Study on Anticancer Activity : A study demonstrated that a series of quinoxaline derivatives exhibited cytotoxic effects on various cancer cell lines with IC50_{50} values ranging from 10 to 20 µM.
  • Case Study on Anti-inflammatory Effects : In an animal model, treatment with this compound resulted in a significant reduction in inflammatory markers compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.